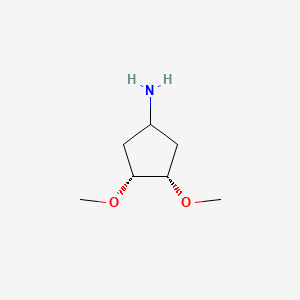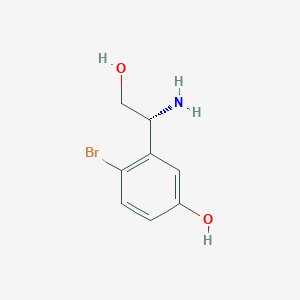
2-(6-Bromopyrimidin-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromopyrimidin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 6th position of the pyrimidine ring and an ethylamine group at the 4th position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyrimidin-4-yl)ethan-1-amine typically involves the bromination of pyrimidine followed by the introduction of the ethylamine group. One common method includes:
Bromination of Pyrimidine: Pyrimidine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.
Introduction of Ethylamine Group: The brominated pyrimidine is then reacted with ethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Bromopyrimidin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethylamine group can undergo oxidation to form corresponding imines or amides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Imines or amides.
Coupling: Complex organic molecules with extended conjugation or functionalization.
Wissenschaftliche Forschungsanwendungen
2-(6-Bromopyrimidin-4-yl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-Bromopyrimidin-4-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylamine group can form hydrogen bonds with biological molecules, while the bromopyrimidine moiety can participate in π-π interactions and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Chloropyrimidin-4-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoropyrimidin-4-yl)ethan-1-amine: Contains a fluorine atom at the 6th position.
2-(6-Iodopyrimidin-4-yl)ethan-1-amine: Contains an iodine atom at the 6th position.
Uniqueness
2-(6-Bromopyrimidin-4-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C6H8BrN3 |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
2-(6-bromopyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C6H8BrN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1-2,8H2 |
InChI-Schlüssel |
NLUWBWQAWAGMJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


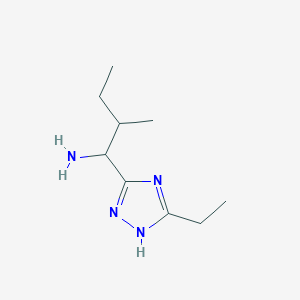
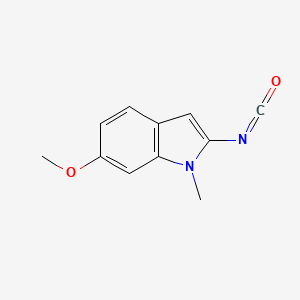
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
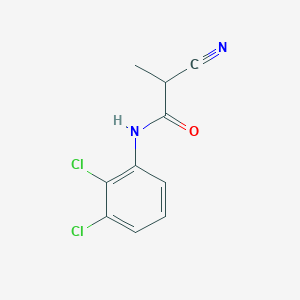
![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)

![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)
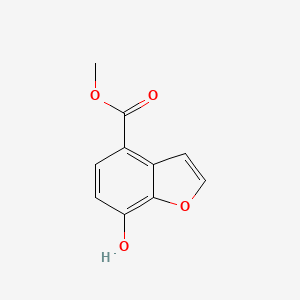
![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)

